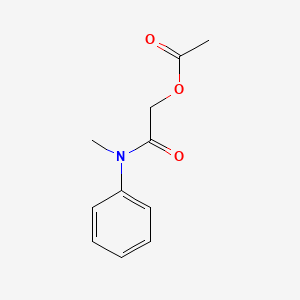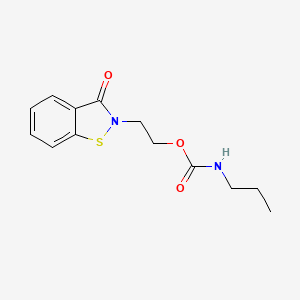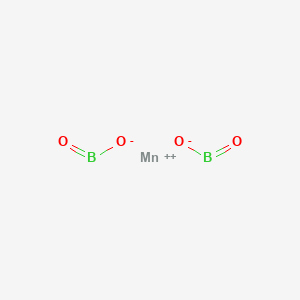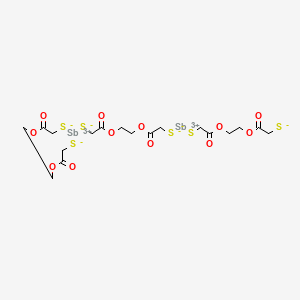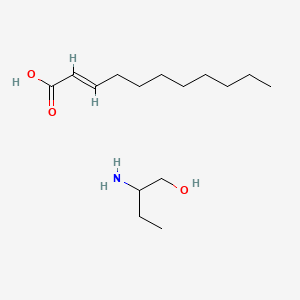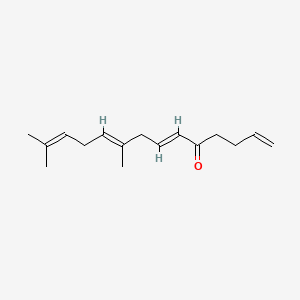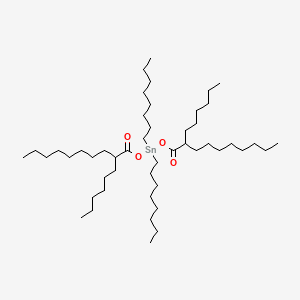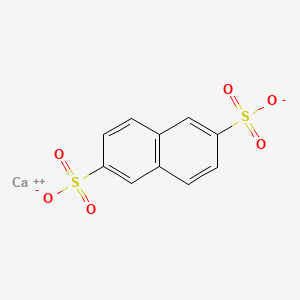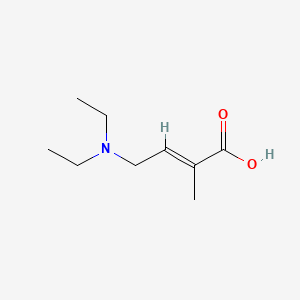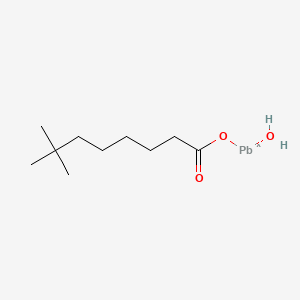
Hydroxy(neodecanoato-O)lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(neodecanoato-O)lead is a chemical compound with the molecular formula C10H21O3Pb and a molecular weight of 396.47194 g/mol . It is also known by its IUPAC name, 7,7-dimethyloctanoyloxylead;hydrate . This compound is categorized under heterocyclic organic compounds and is primarily used for experimental and research purposes .
Métodos De Preparación
The synthesis of Hydroxy(neodecanoato-O)lead typically involves the reaction of lead salts with neodecanoic acid under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Hydroxy(neodecanoato-O)lead undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may yield lead hydrides .
Aplicaciones Científicas De Investigación
Hydroxy(neodecanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological systems and processes, particularly in the context of lead’s effects on biological organisms.
Medicine: It is used in the development of lead-based pharmaceuticals and in the study of lead’s pharmacokinetics and pharmacodynamics.
Industry: It is used in the production of lead-based materials and products, including batteries and pigments
Mecanismo De Acción
The mechanism of action of Hydroxy(neodecanoato-O)lead involves its interaction with molecular targets and pathways within biological systems. Lead compounds are known to interfere with various biochemical processes, including enzyme function and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Hydroxy(neodecanoato-O)lead can be compared with other lead-based compounds, such as lead acetate and lead nitrate. These compounds share similar chemical properties but differ in their specific applications and effects. For example:
Lead acetate: Used in the production of lead-based pigments and as a reagent in chemical synthesis.
Lead nitrate: Used in the production of lead-based explosives and as a reagent in chemical analysis.
This compound is unique in its specific structure and the presence of the neodecanoato group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
71753-04-3 |
|---|---|
Fórmula molecular |
C10H21O3Pb |
Peso molecular |
396 g/mol |
InChI |
InChI=1S/C10H20O2.H2O.Pb/c1-10(2,3)8-6-4-5-7-9(11)12;;/h4-8H2,1-3H3,(H,11,12);1H2;/q;;+1/p-1 |
Clave InChI |
OITRSGUGTZOHHK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O[Pb].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



